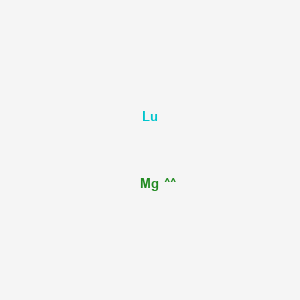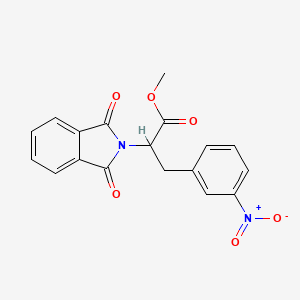
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a phthalimide core and a nitrophenyl group, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Phthalimide: The parent compound, known for its use in organic synthesis and as a precursor to various derivatives.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, exhibiting diverse chemical and biological properties.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, known for their reactivity and potential biological activities.
Uniqueness
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate is unique due to its combination of a phthalimide core and a nitrophenyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
5461-87-0 |
|---|---|
分子式 |
C18H14N2O6 |
分子量 |
354.3 g/mol |
IUPAC名 |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H14N2O6/c1-26-18(23)15(10-11-5-4-6-12(9-11)20(24)25)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15H,10H2,1H3 |
InChIキー |
CCNXHPPQWORRGY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


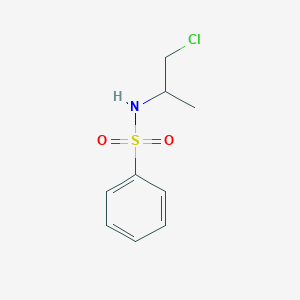

![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)

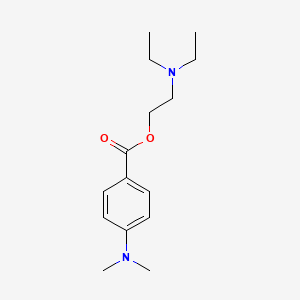
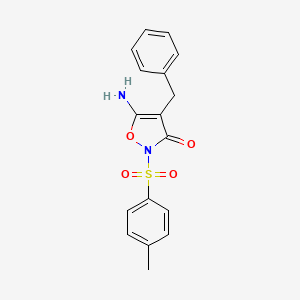




![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)

